Ofloxacin

概要

説明

Ofloxacin is a fluoroquinolone antibiotic that fights bacteria in the body . It is used to treat bacterial infections of the skin, lungs, prostate, or urinary tract (bladder and kidneys). Ofloxacin is also used to treat pelvic inflammatory disease and Chlamydia and/or gonorrhea .

Synthesis Analysis

The synthesis of Ofloxacin involves replacing the carboxylic group at the C3 position by an amide group through an ester aminolysis reaction . There are also various analytical techniques used for method development and validation of Ofloxacin .Molecular Structure Analysis

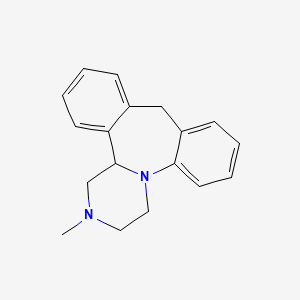

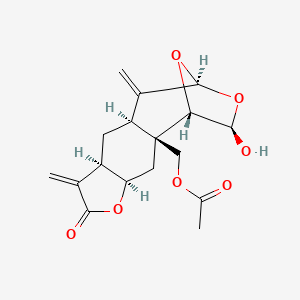

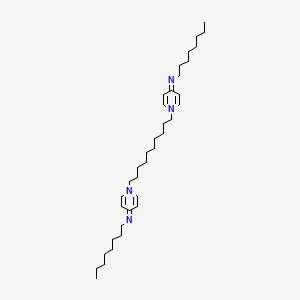

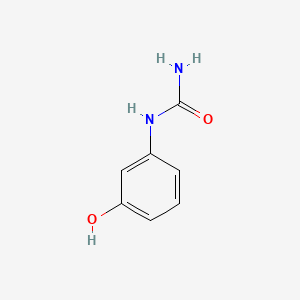

The Ofloxacin molecule has a tricyclic ring structure with a methyl group attached to the asymmetric carbon at the C-3 position on the oxazine ring . Ofloxacin is a racemic mixture, which consists of 50% levofloxacin and 50% of its mirror image or enantiomer dextrofloxacin .Chemical Reactions Analysis

Ofloxacin degradation follows pseudo-first-order kinetics with a higher reaction rate, which confirmed the synergistic effect of 34% between ultrasound and electrochemical approaches . Also, Ofloxacin may undergo oxidative degradation by sulfate free radicals .Physical And Chemical Properties Analysis

Ofloxacin has a molecular formula of C18H20FN3O4 and a molecular weight of 361.4 g/mol . It is a synthetic fluoroquinolone antibacterial agent which inhibits the supercoiling activity of bacterial DNA gyrase, halting DNA replication .科学的研究の応用

Photocatalytic Degradation

Ofloxacin has been used in studies related to photocatalytic degradation . A heterojunction material was engineered using polyimide and phosphate-doped porous coralline carbon nitride, which showed high efficiency in the sunlight photocatalytic degradation of ofloxacin in freshwater aquaculture wastewater . This application holds significant promise for facilitating the separation and migration of photogenerated carriers, thereby engendering robust photooxidation–reduction capabilities .

Raman Spectroscopy

Raman spectroscopy has been used to quickly and accurately measure the concentration of ofloxacin in solution . This method has advantages of accuracy and rapidity over traditional detection methods . The Raman spectral data of different concentrations of ofloxacin in solution were modeled and predicted using a novel kernel-Huber loss function that combines the Huber loss function with the Gaussian kernel function .

Antibacterial Properties

Ofloxacin is a potent broad-spectrum antibiotic belonging to the second-generation fluoroquinolone with a noticeable effect against Gram-positive and Gram-negative bacteria . It can be applied via the ocular route infections from numerous anaerobes, various species of Staphylococcus, as well as Chlamydia species .

Bioadhesive Polymeric Nanoparticles

Ofloxacin-loaded polymeric nanoparticles have been studied for their potential in ocular drug delivery . The bioadhesive properties of these nanoparticles could enhance the residence time of the drug on the ocular surface, thereby improving its therapeutic efficacy .

Environmental Impact

The environmental impact of ofloxacin is also a subject of research. Its presence in wastewater from aquaculture and other sources can have detrimental effects on aquatic ecosystems . Research into efficient methods for the degradation of ofloxacin in such contexts is therefore of great importance .

Resistance and Regulation

The overuse of ofloxacin has led to increased resistance of bacteria and other microorganisms, reducing its efficacy against bacterial infections . This has led to regulations and standards being introduced in several countries to control the use and residues of ofloxacin .

作用機序

Target of Action

Ofloxacin, a synthetic fluoroquinolone antibacterial agent, primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication as they prevent the excessive supercoiling of DNA during replication or transcription .

Mode of Action

Ofloxacin inhibits the supercoiling activity of bacterial DNA gyrase and halts DNA replication . It also acts on topoisomerase IV, preventing the excessive supercoiling of DNA during replication or transcription . By inhibiting these functions, Ofloxacin effectively inhibits normal cell division .

Biochemical Pathways

The primary biochemical pathway affected by Ofloxacin is the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, Ofloxacin prevents the unwinding of DNA, which is a crucial step in DNA replication . This inhibition disrupts the normal cell division process, leading to the death of the bacterial cells .

Pharmacokinetics

Ofloxacin exhibits almost complete bioavailability (95 to 100%) . It reaches peak serum concentrations in the range of 2 to 3 mg/L after a 400mg oral dose . The average half-life of Ofloxacin is between 5 to 8 hours . Compared to other quinolones, the elimination of Ofloxacin is more dependent on renal clearance, which may necessitate dosage adjustments in patients with impaired renal function .

Result of Action

The primary result of Ofloxacin’s action is the inhibition of bacterial cell division, leading to the death of the bacterial cells . This makes Ofloxacin effective against a broad spectrum of bacterial infections, including those of the respiratory tract, kidney, skin, soft tissue, and urinary tract .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ofloxacin. For instance, pollutants such as heavy metals and microplastics can play a role in the occurrence and spread of antimicrobial pollution and antimicrobial resistance . Additionally, the pH and temperature of the environment can affect the stability and activity of Ofloxacin .

Safety and Hazards

Ofloxacin can cause serious side effects, including tendon problems, side effects on your nerves (which may cause permanent nerve damage), serious mood or behavior changes, or low blood sugar (which can lead to coma) . It is also associated with serious adverse reactions; hence it is prudent to reserve Ofloxacin where there are no alternative treatment options .

特性

IUPAC Name |

7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSDSWSVVBLHKDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

118120-51-7 (hydrochloride) | |

| Record name | Ofloxacin [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082419361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3041085 | |

| Record name | Ofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ofloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015296 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in aqueous solutions with pH between 2 and 5. Sparingly to slightly soluble in aqueous solutions with pH 7 (solubility falls to 4 mg/mL) and freely soluble in aqueous solutions with pH above 9., 1.44e+00 g/L | |

| Record name | Ofloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01165 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ofloxacin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ofloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015296 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Ofloxacin acts on DNA gyrase and toposiomerase IV, enzymes which, like human topoisomerase, prevents the excessive supercoiling of DNA during replication or transcription. By inhibiting their function, the drug thereby inhibits normal cell division., Quinolone(s) (QNs) is widely used in infection therapy due to its good antimicrobial characteristics. However, QNs-induced arthropathy of immature animals has led to restrictions on the therapeutic use of these antimicrobial agents. The exact mechanism(s) of QNs-induced chondrotoxicity remain unknown. In the present study, .../the authors/ investigated the possible mechanism of ofloxacin (one typical QNs)-induced injuries of chondrocytes. Juvenile rabbit joint chondrocytes cultured in alginate microspheres were incubated with ofloxacin at concentrations of 0, 2, 5, 10, 20, and 40 microg/mL for up to 96 hr. Concentration of 10 microg/mL ofloxacin induced apoptosis of chondrocyte with visible apoptotic signs, including degradation of poly(ADP-ribose) polymerase, caspase-3 activation, and DNA ladder formation. Furthermore, extracellular signal-regulated kinase 1/2 (phospho-ERK1/2) and growth factor receptor-bound protein 2 (Grb2) were significantly reduced, and similar changes were also observed in the beta(1)-integrin receptor as assessed by immunoblotting. However, the mRNA level of beta(1)-integrin obtained from reverse transcription-polymerase chain reaction remained unchanged. Results of beta(1)-integrin immunoprecipitation have also shown that beta(1)-integrin did not interact with activated intracellular signaling proteins. In addition, ofloxacin did not induce apoptosis and decrease beta(1)-integrin expression in chondrocytes supplemented with Mg(2+), and the ofloxacin-induced apoptosis was caspase-8-dependent, inhibition of which did not affect the expression mode of phospho-ERK1/2 and beta(1)-integrin. Our results demonstrate that ofloxacin affects beta(1)-integrin receptor functions and the ERK mitogen-activated protein kinase signaling pathway, causing caspase-8-dependent apoptosis after exposure of 48 hr., Quinolones are widely used in infection therapy due to their good antimicrobial characteristics. However, there potential joint chondrotoxicity on immature animals has stood in the way of the therapeutic application of these agents, the exact mechanism of which is still unclear. This study was undertaken to investigate the role of oxidative damage in ofloxacin (one typical quinolones)-induced arthropathy. Chondrocytes from juvenile rabbit joints were incubated with ofloxacin at concentrations of 0, 5, 10, 20, 40 and 80 ug/mL, respectively. The extent of oxidative damage was assessed by measuring the reactive oxygen species level, activities of antioxidant enzymes, and oxidative damage to some macromolecules. It was observed that ofloxacin induced a concentration-dependent increase in intracellular reactive oxygen species production, which may be an early mediator of ofloxacin cytotoxicity. Similarly, ofloxacin resulted in a significant lipid peroxidation, revealed by a concentration-dependent increase in the level of thiobarbituric acid reactive substances. At the same time, ofloxacin induced DNA damage in a concentration-dependent manner for 24 hr measured by comet assay, which may be a cause for overproduction of reactive oxygen species. Furthermore, antioxidant enzyme activities, such as glutathione peroxidase (GPx), catalase and superoxide dismutase (SOD), were rapidly decreased after treatment with ofloxacin. In addition, SOD decline and reactive oxygen species production were strongly inhibited, and the loss in cell viability was partly abated by additional glutathione (GSH), N-acetylcysteine (NAC) and dithiothreitol (DTT). In conclusion, these results clearly demonstrated that ofloxacin could induce oxidative stress, lipid peroxidation and DNA oxidative damage to chondrocytes., Ofloxacin is a quinolone antimicrobial agent. The mechanism of action of ofloxacin and other fluoroquinolone antimicrobials involves inhibition of bacterial topoisomerase IV and DNA gyrase (both of which are type II topoisomerases), enzymes required for DNA replication, transcription, repair and recombination. Ofloxacin has in vitro activity against a wide range of gram-negative and gram-positive microorganisms. Ofloxacin is often bactericidal at concentrations equal to or slightly greater than inhibitory concentrations. Fluoroquinolones, including ofloxacin, differ in chemical structure and mode of action from aminoglycosides, macrolides and beta-lactam antibiotics, including penicillins. Fluoroquinolones may, therefore, be active against bacteria resistant to these antimicrobials. Resistance to ofloxacin due to spontaneous mutation in vitro is a rare occurrence (range: 10(-9) to 10(-11)). Although cross-resistance has been observed between ofloxacin and some other fluoroquinolones, some microorganisms resistant to other fluoroquinolones may be susceptible to ofloxacin., Fluoroquinolones prolong the QT interval by blocking voltage-gated potassium channels, especially the rapid component of the delayed rectifier potassium current I(Kr), expressed by HERG (the human ether-a-go-go-related gene). According to the available case reports and clinical studies, moxifloxacin carries the greatest risk of QT prolongation from all available quinolones in clinical practice and it should be used with caution in patients with predisposing factors for Torsades de pointes (TdP). | |

| Record name | Ofloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01165 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ofloxacin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Ofloxacin | |

Color/Form |

Off-white to pale yellow crystalline powder, Colorless needles from ethanol | |

CAS RN |

82419-36-1, 83380-47-6 | |

| Record name | Ofloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82419-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ofloxacin [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082419361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ofloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01165 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ofloxacin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ofloxacin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.164 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+/-)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4P49JAZ9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ofloxacin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ofloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015296 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

250-257 °C (decomposes), 250 - 257 °C | |

| Record name | Ofloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01165 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ofloxacin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ofloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015296 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Ofloxacin exert its antibacterial effect?

A1: Ofloxacin, like other fluoroquinolones, targets the A subunit of DNA gyrase (topoisomerase II) in bacteria. [] This enzyme is crucial for bacterial DNA replication and repair. By binding to DNA gyrase, Ofloxacin inhibits its activity, leading to bacterial cell death. []

Q2: Does Ofloxacin have any other targets in bacteria besides DNA gyrase?

A2: While DNA gyrase is the primary target, research suggests that Ofloxacin might also interact with other sites in bacterial cells, leading to its bactericidal action. This is supported by the observation that its bactericidal activity, unlike some other quinolones, is less affected by rifampin and cell starvation. []

Q3: What is the chemical structure of Ofloxacin?

A3: Ofloxacin ((RS)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid) is a racemic mixture, composed of two enantiomers: levofloxacin (the S-isomer) and D-ofloxacin (the R-isomer). [, ]

Q4: What is the molecular weight and formula of Ofloxacin?

A4: Ofloxacin has a molecular formula of C18H20FN3O4 and a molecular weight of 361.37 g/mol. [, ]

Q5: How does the presence of metal ions affect the bioavailability of Ofloxacin and Ciprofloxacin?

A5: Metal ions commonly found in ocular fluids can significantly impact the bioavailability of fluoroquinolones. Studies have shown that while the antimicrobial activity of Ofloxacin remains relatively unaffected by the ionic composition of balanced salt solutions (BSS) like BSS-Plus, the activity of Ciprofloxacin is notably reduced in the presence of such solutions. []

Q6: How does the stability of Ofloxacin injection for animals get enhanced?

A6: The stability of Ofloxacin injection for animals is improved by the addition of glacial acetic acid and glycerolformal. Glacial acetic acid acts as an acidifying agent, cosolvent, and stabilizer, enhancing Ofloxacin's solubility and stability. Glycerolformal further contributes to the injection's stability and helps increase the concentration of active components. []

Q7: How is Ofloxacin absorbed and distributed in the body?

A7: Ofloxacin exhibits 100% bioavailability, indicating complete absorption following oral administration. [] It also demonstrates a large volume of distribution, allowing it to penetrate various tissues and cells effectively. []

Q8: How is Ofloxacin metabolized and eliminated?

A8: Ofloxacin is primarily eliminated by the kidneys, with minimal liver metabolism. [, ] This characteristic results in fewer drug interactions compared to other fluoroquinolones like Ciprofloxacin. []

Q9: What are the common resistance mechanisms against Ofloxacin and other fluoroquinolones?

A10: Resistance to fluoroquinolones, including Ofloxacin, primarily arises from mutations in the bacterial DNA gyrase (gyrA) gene. [, , ] These mutations alter the binding site of the drug, reducing its efficacy. Additionally, plasmid-mediated quinolone resistance (PMQR) mechanisms have also been reported. []

Q10: Does resistance to one fluoroquinolone confer cross-resistance to others?

A11: Yes, cross-resistance among fluoroquinolones is common. Mutations in the gyrA gene often confer resistance to multiple fluoroquinolones, including Ofloxacin, Ciprofloxacin, and Levofloxacin. []

Q11: What is the significance of Nalidixic Acid resistance in predicting Ciprofloxacin susceptibility?

A12: Studies indicate that resistance to Nalidixic Acid (NA) in Salmonella species is a reliable indicator of decreased susceptibility to Ciprofloxacin. The simultaneous presence of NA resistance and reduced susceptibility to Ciprofloxacin highlights the importance of MIC determination for accurate susceptibility testing. []

Q12: What are some of the reported adverse effects associated with Ofloxacin?

A14: Ofloxacin, like other fluoroquinolones, can cause adverse effects, with the most common being gastrointestinal disturbances. Other reported side effects include central nervous system reactions, tendinitis, and tendon rupture. [, , , , ]

Q13: Are there specific risk factors that might predispose individuals to Ofloxacin-induced tendinitis?

A15: While rare, Ofloxacin-induced tendinitis has been reported. Risk factors include older age, corticosteroid therapy, history of musculoskeletal disorders, strenuous physical activity, and underlying conditions like kidney failure, diabetes, and vascular diseases. []

Q14: Can human amniotic membrane be used for Ofloxacin drug delivery in ophthalmology?

A16: Research indicates that human amniotic membrane (AM) exhibits potential as a drug delivery system for Ofloxacin in ophthalmology. Studies demonstrate that AM, when soaked in Ofloxacin ophthalmic solution, can act as a slow-release device for the drug for up to 7 hours in vitro. [] This slow-release characteristic could enhance the therapeutic benefits of AM transplantation, particularly in cases of infectious keratitis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-amino-5-[[hydroxy(sulfamoyloxy)phosphoryl]amino]pentanoic acid](/img/structure/B1677107.png)

![(2'R,3S,4'S,5'R) 6-chloro-4'-(3-chloro-2-fluoro-phenyl)-2'-(2,2-dimethyl-propyl)-2-oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-5'-carboxylic acid (2-morpholin-4-yl-ethyl)-amide](/img/structure/B1677117.png)